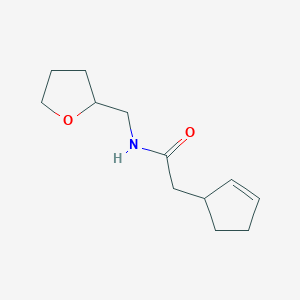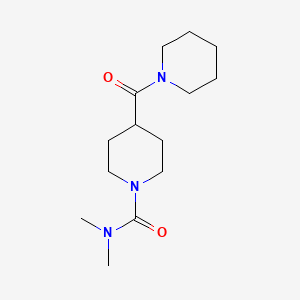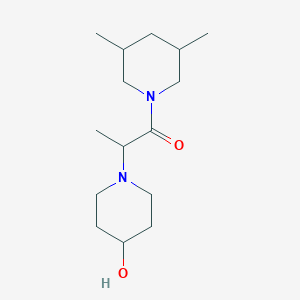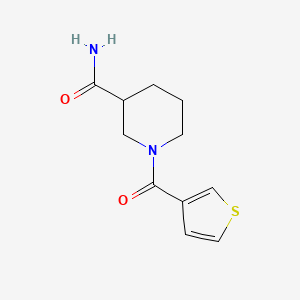
2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopentene derivative that has been synthesized using various methods. In
Wirkmechanismus
The exact mechanism of action of 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and facilitating catalytic reactions. Additionally, it has been shown to have potential as an inhibitor of certain enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide has various biochemical and physiological effects. It has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide in lab experiments is its potential as a chelating agent. This property may make it useful in the synthesis of metal complexes for catalytic reactions. Additionally, its antioxidant and anti-inflammatory properties may make it useful in the study of oxidative stress and inflammation-related diseases. One limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide. One potential direction is the development of new drugs based on this compound's antioxidant and anti-inflammatory properties. Additionally, further studies may be conducted to explore its potential as a chelating agent and its applications in catalytic reactions. Finally, research may be conducted to improve the solubility of this compound, making it more useful in a wider range of experiments.
In conclusion, 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide has been achieved using different methods. One of the most common methods involves the reaction between cyclopentadiene and maleic anhydride to form cyclopentene-1,2-dicarboxylic anhydride. This intermediate is then reacted with oxolane-2-methylamine to yield 2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, this compound has been used in the development of new drugs and as a tool in the study of biological systems.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-12(8-10-4-1-2-5-10)13-9-11-6-3-7-15-11/h1,4,10-11H,2-3,5-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCRNSRTVQWDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)

![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)


![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1,3,3-trimethylurea](/img/structure/B7506389.png)


![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7506408.png)
![[4-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506413.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7506422.png)